Dichloroisoproterenol, (R)-
Description
Historical Context and Discovery of Dichloroisoproterenol (B1670464)
Early Investigations into Adrenergic Receptors and Catecholamine Action
The journey to understanding (R)-Dichloroisoproterenol begins with the foundational work on adrenergic receptors. In the early 20th century, scientists like Henry Hallett Dale initiated experiments that suggested adrenaline's effects were mediated through specific cellular receptors. ispyphysiology.com This concept was significantly advanced in 1948 when Raymond P. Ahlquist published his seminal paper. ispyphysiology.comwikipedia.orgwikipedia.org Ahlquist's research, based on the differing responses of various tissues to a series of sympathomimetic amines, led him to propose the existence of two distinct types of adrenergic receptors: α- and β-adrenoceptors. ispyphysiology.comwikipedia.orgrevespcardiol.orgphysiology.org He observed that some drugs caused vasoconstriction (an α-receptor effect), while others led to vasodilation (a β-receptor effect). ispyphysiology.comrevespcardiol.org This classification was a crucial step forward, providing a framework for understanding how catecholamines like adrenaline and noradrenaline exert their diverse physiological effects. wikipedia.orgwikipedia.org However, at the time, Ahlquist's theory was met with some skepticism, primarily because there were no known agents that could selectively block the proposed β-receptors. nih.govahajournals.org
Identification of Dichloroisoproterenol as the First β-Adrenergic Receptor Antagonist
The breakthrough that validated Ahlquist's hypothesis came in 1958 with the discovery of dichloroisoproterenol (DCI) by Powell and Slater at Eli Lilly Laboratories. wikipedia.orgnih.govahajournals.orgnagoya-u.ac.jp DCI, a dichloro-analog of the potent β-agonist isoproterenol (B85558), was initially screened for bronchodilator activity. revespcardiol.orgoup.com However, further investigation revealed its unique ability to block the effects of sympathomimetic amines on bronchodilation, uterine relaxation, and heart stimulation—actions that Ahlquist had attributed to β-receptors. wikipedia.orgnih.gov Moran and Perkins later introduced the term "β-adrenoceptor blocking agent" after demonstrating that DCI blocked the positive inotropic effects of β-agonists in the heart. ahajournals.org This made DCI the very first compound identified to exhibit β-adrenergic receptor antagonist activity. wikipedia.orgmedkoo.comwikidoc.orgkarger.com It's important to note that DCI is a non-selective antagonist, meaning it blocks both β1- and β2-adrenergic receptors, and it also possesses partial agonist activity, sometimes referred to as intrinsic sympathomimetic activity (ISA). nih.govwikipedia.orgmedkoo.comwikidoc.org
Role of Dichloroisoproterenol in Confirming β-Adrenergic Receptor Existence and Paving the Way for β-Blocker Development
The discovery of DCI was a watershed moment in pharmacology. Its ability to selectively block the responses mediated by what Ahlquist had defined as β-receptors provided the definitive proof of their existence. wikipedia.orgnih.gov This confirmation of the β-receptor concept opened the door for a new era of drug development. Although DCI itself was not clinically useful due to its low potency and partial agonist properties, it served as the crucial lead compound. wikipedia.orgwikipedia.orgwikidoc.org
Inspired by the discovery of DCI, Sir James Black and his team at Imperial Chemical Industries (ICI) embarked on a systematic search for more potent and selective β-adrenergic antagonists. revespcardiol.orgnih.govrevespcardiol.org This research led to the synthesis of pronethalol, a derivative where the dichloro substituents of DCI were replaced to form a naphtylethanolamine structure. wikipedia.org While pronethalol also had limitations, including carcinogenicity in animal studies, it was a step forward. wikipedia.orgwikipedia.orgwikidoc.org The continued refinement of these compounds ultimately resulted in the development of propranolol (B1214883), the first clinically successful β-blocker. wikipedia.orgrevespcardiol.orgwikipedia.org Propranolol, a non-selective β-blocker without the intrinsic sympathomimetic activity of DCI, revolutionized the treatment of cardiovascular diseases like angina pectoris and hypertension. wikipedia.orgnih.gov
The development pathway from DCI is a clear illustration of how a pioneering but imperfect research compound can lay the groundwork for a major class of therapeutic drugs. The subsequent evolution of β-blockers saw the introduction of cardioselective (β1-selective) agents and third-generation vasodilating β-blockers. revespcardiol.orgrevespcardiol.org
Comparative Analysis with Isoproterenol (Parent Compound) in Research
Dichloroisoproterenol's pharmacological profile is best understood in comparison to its parent compound, isoproterenol. Isoproterenol is a potent, non-selective β-adrenergic receptor agonist, meaning it stimulates both β1 and β2 receptors, leading to effects such as increased heart rate and contractility, and relaxation of bronchial and vascular smooth muscle. nih.govnih.gov
The key structural difference between the two compounds is the substitution of the two phenolic hydroxyl groups on the catechol ring of isoproterenol with chlorine atoms to create DCI. oup.comccjm.org This seemingly minor chemical modification dramatically alters the compound's interaction with the β-adrenergic receptor, converting it from a full agonist (isoproterenol) into a partial agonist/antagonist (DCI). nih.govoup.com
This relationship was fundamental in early structure-activity relationship (SAR) studies. It demonstrated that the catechol hydroxyls were crucial for strong agonist activity and that their modification could lead to antagonist properties. DCI's ability to competitively block the actions of isoproterenol and adrenaline on cardiac muscle was a key piece of evidence for its antagonist function. cdnsciencepub.comahajournals.org While DCI blocks the effects of potent agonists, its own partial agonist activity means it can cause a slight stimulation of the receptor in the absence of other catecholamines. nih.gov
Significance of (R)-Dichloroisoproterenol as a Research Tool and Lead Compound
Dichloroisoproterenol is a racemic mixture, meaning it consists of two enantiomers, (R)- and (S)-Dichloroisoproterenol, which are non-superimposable mirror images of each other. wikipedia.orgmedkoo.com The study of these individual stereoisomers, particularly (R)-Dichloroisoproterenol, has been instrumental in advancing our understanding of receptor pharmacology.
Contributions to Receptor Pharmacology and Ligand-Receptor Interactions
The existence of stereoisomers like (R)- and (S)-Dichloroisoproterenol provided a powerful tool for probing the three-dimensional nature of the β-adrenergic receptor binding site. It is a well-established principle in pharmacology that for many chiral drugs, one enantiomer is significantly more active than the other. This stereoselectivity is a hallmark of specific drug-receptor interactions.
Research has consistently shown that the β-blocking activity of adrenergic antagonists resides primarily in one enantiomer. For most β-blockers, including propranolol, the (S)-(-)-isomer is substantially more potent than the (R)-(+)-isomer. wikipedia.orgmdpi.com Similarly, studies on the stereoisomers of agonists like isoproterenol and epinephrine (B1671497) have shown that the (-)-isomers are much more potent than their (+)-counterparts. nih.gov
While specific potency data for the individual enantiomers of dichloroisoproterenol are less commonly cited in foundational texts compared to propranolol, the synthesis of enantiopure (R)-Dichloroisoproterenol has been a subject of chemical research. koreascience.krthieme-connect.com The ability to synthesize and study enantiomerically pure compounds like (R)-Dichloroisoproterenol allows researchers to:
Characterize the stereospecificity of receptor binding: By comparing the binding affinity and functional activity of the (R)- and (S)-enantiomers, scientists can map the steric requirements of the receptor's ligand-binding pocket.
Investigate the mechanisms of partial agonism: DCI's partial agonism, or intrinsic sympathomimetic activity, has been a subject of intense study. Investigating how each enantiomer contributes to both the agonistic and antagonistic effects of the racemic mixture helps to dissect the molecular mechanisms of receptor activation and blockade. plos.orgpnas.org For instance, a partial agonist like DCI can act as both a positive and an inverse agonist depending on the cellular context. plos.org
Serve as a reference compound: In the development of new β-blockers, (R)-Dichloroisoproterenol can be used as a benchmark compound in comparative pharmacological assays.
In essence, the transition from studying racemic DCI to its individual enantiomers like (R)-Dichloroisoproterenol reflects the increasing sophistication of pharmacological research. It underscores the principle that understanding the precise three-dimensional interaction between a ligand and its receptor is crucial for designing more effective and selective drugs.
Interactive Data Table: Properties of Dichloroisoproterenol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol | nih.gov |
| Molecular Formula | C11H15Cl2NO | wikipedia.orgnih.gov |
| Molar Mass | 248.15 g/mol | wikipedia.orgnih.gov |
| Classification | Non-selective β-adrenergic antagonist | wikipedia.orgmedkoo.com |
| Activity | Partial agonist/antagonist | wikipedia.orgmedkoo.comwikidoc.org |
| PubChem CID (Racemic) | 5806 | wikipedia.orgnih.gov |
Foundational Role in the Evolution of Adrenergic Receptor Antagonists
The discovery and investigation of Dichloroisoproterenol (DCI), particularly its (R)-enantiomer, represent a seminal chapter in the history of pharmacology. This compound was instrumental in transforming theoretical concepts into tangible therapeutic strategies, paving the way for one of the most significant drug classes in cardiovascular medicine: the β-blockers. wikipedia.orgnih.gov
The journey began in the context of a critical scientific debate. In 1948, Raymond P. Ahlquist published a landmark paper proposing the existence of two distinct types of adrenergic receptors, which he termed α- and β-adrenoceptors, to explain the varied effects of catecholamines on different tissues. karger.comwikipedia.orgphysiology.org However, this hypothesis was met with considerable skepticism. nih.gov The prevailing concept could not fully account for how a single neurotransmitter could elicit both excitatory and inhibitory responses. karger.comwikipedia.org The validation of Ahlquist's theory required the identification of a chemical agent that could selectively block one receptor type without affecting the other. oup.com
This crucial piece of evidence emerged in 1958 with the work of Powell and Slater at Eli Lilly Laboratories, who described the pharmacological properties of Dichloroisoproterenol. nih.govwikipedia.orgrevespcardiol.org DCI, a dichloro-analog of the potent β-agonist isoproterenol, was identified as the first compound capable of selectively blocking the inhibitory and excitatory actions associated with β-receptors, such as bronchodilation and cardiac stimulation. wikipedia.orgwikipedia.orgaspet.org The ability of DCI to antagonize the effects of sympathomimetic amines at sites characteristic of β-receptor activity provided the definitive proof for Ahlquist's dual-receptor concept, confirming the physical existence of the β-adrenoceptor and silencing previous skepticism. nih.govoup.comaspet.org
While DCI was the first β-blocker to be developed, its pharmacological profile was not ideal for clinical use. wikipedia.org Research by Neil Moran and Marjorie Perkins, among others, revealed that DCI is a partial agonist. oup.comaspet.org This means that while it blocks the receptor from being activated by more potent endogenous catecholamines like epinephrine, it also possesses a degree of intrinsic sympathomimetic activity (ISA), causing some stimulation of the receptor itself. nih.govccjm.orgconsensus.app This partial agonism limited its therapeutic potential. wikipedia.orgnih.gov
Despite its lack of direct clinical application, the importance of DCI cannot be overstated. wikipedia.org It served as the essential pharmacological tool and conceptual prototype that spurred further research. Sir James Black, who would later receive the Nobel Prize for his work, was inspired by the discovery of DCI. aspet.orgnih.gov Recognizing the therapeutic potential of β-blockade for conditions like angina pectoris, Black's team at Imperial Chemical Industries sought to develop an antagonist devoid of the intrinsic sympathomimetic activity seen with DCI. nih.govoup.comrevespcardiol.org This rational drug design approach, building directly on the lessons learned from DCI, led to the synthesis of pronethalol, a compound with substantially less intrinsic activity, and subsequently to propranolol, the first clinically successful β-blocker. wikipedia.orgoup.comwikipedia.org
The structural modifications from the agonist isoproterenol to the partial antagonist DCI, and then to the pure antagonist propranolol, established critical structure-activity relationships that guided the entire field. core.ac.ukjove.com The pharmacological activity of these phenylethanolamine-based compounds was found to reside primarily in the R(-)-enantiomer, a key finding for future development. ccjm.org (R)-Dichloroisoproterenol, therefore, stands not as a therapeutic agent itself, but as the foundational molecule that validated a crucial physiological theory and launched the era of β-adrenergic blockade. wikipedia.orgkarger.comwikipedia.org
Interactive Data Tables
Table 1: Key Pharmacological Properties of (R)-Dichloroisoproterenol
| Property | Description | Source |
| Compound Type | First-generation Beta-Adrenergic Receptor Antagonist | wikipedia.orgwikipedia.orgmedkoo.com |
| Receptor Selectivity | Non-selective for β1 and β2-adrenergic receptors | wikipedia.orgmedkoo.com |
| Mechanism of Action | Competitive antagonist at β-adrenergic receptors | oup.comconsensus.app |
| Intrinsic Activity | Partial Agonist (Intrinsic Sympathomimetic Activity) | nih.govoup.comccjm.org |
| Clinical Utility | None, due to partial agonism; served as a research tool | wikipedia.orgnih.govwikipedia.org |
| Stereochemistry | Pharmacological activity resides in the R(-)-enantiomer | ccjm.org |
Table 2: Molecular Evolution from Agonist to Antagonist
| Compound | Key Structural Feature | Primary Adrenergic Activity | Significance |
| Isoproterenol | 3,4-dihydroxyphenyl (catechol) group | Potent, non-selective β-agonist | Template for β-receptor ligand design. nih.gov |
| Dichloroisoproterenol | Catechol hydroxyls replaced by two chlorine atoms | Non-selective β partial agonist/antagonist | First β-blocker; proved existence of β-receptors. nih.govoup.comwikipedia.org |
| Pronethalol | Dichloro-phenyl group replaced by a naphthalene (B1677914) ring | Non-selective β-antagonist with reduced ISA | First β-blocker used in humans, but withdrawn. wikipedia.orgoup.com |
| Propranolol | Aryloxypropanolamine structure | Potent, non-selective β-antagonist without ISA | First clinically successful β-blocker. wikipedia.orgwikipedia.orgccjm.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
20879-16-7 |
|---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3/t11-/m0/s1 |
InChI Key |
VKMGSWIFEHZQRS-NSHDSACASA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC(=C(C=C1)Cl)Cl)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Stereochemical Considerations in R Dichloroisoproterenol Research
Chiral Nature and Enantiomerism of Dichloroisoproterenol (B1670464)
Dichloroisoproterenol (DCI), also known as dichloroisoprenaline, possesses a chiral center at the carbon atom bearing the hydroxyl group in its ethanolamine (B43304) side chain. rutgers.eduiunajaf.edu.iq This asymmetry means the molecule is non-superimposable on its mirror image, giving rise to two distinct stereoisomers known as enantiomers. york.ac.ukucalgary.ca These enantiomers are designated as (R)-Dichloroisoproterenol and (S)-Dichloroisoproterenol. wikipedia.org
While enantiomers share the same chemical formula and connectivity, their spatial arrangement differs, much like a left and right hand. york.ac.ukucalgary.ca This seemingly subtle difference has profound implications for their pharmacological activity, as biological systems, such as receptors, are themselves chiral and can differentiate between enantiomers. scielo.brmdpi.com Dichloroisoproterenol is typically produced and used as a racemic mixture, which contains equal amounts of both the (R) and (S) enantiomers. wikipedia.orgmedkoo.com
Enantioselective Pharmacological Activity of (R)-Dichloroisoproterenol
The pharmacological effects of dichloroisoproterenol are not evenly distributed between its two enantiomers. Research has consistently demonstrated that the interaction with β-adrenergic receptors is highly enantioselective, with one enantiomer being significantly more potent than the other. mdpi.comnih.gov
Comparative Analysis of (R)- and (S)-Enantiomers in Receptor Binding and Functional Assays
Studies comparing the two enantiomers reveal that the (R)-enantiomer of dichloroisoproterenol is the more active form, exhibiting a much higher affinity for β-adrenergic receptors than its (S)-counterpart. mdpi.comnih.gov This difference in binding affinity translates to a disparity in their ability to antagonize the effects of agonists at these receptors. Functional assays, which measure the biological response to receptor activation or blockade, confirm the superior activity of the (R)-enantiomer. nih.govmdpi.com For many β-blockers, the more active isomer is the one with the (R)-configuration for the arylaminoethanol group. mdpi.comresearchgate.net
The following table summarizes the general findings on the differential activity of Dichloroisoproterenol enantiomers:
| Feature | (R)-Dichloroisoproterenol | (S)-Dichloroisoproterenol |
| β-Adrenergic Receptor Binding Affinity | High | Low |
| β-Blocking Potency | Significantly Higher | Significantly Lower |
| Primary Pharmacological Activity | β-Adrenergic Antagonist | Largely Inactive |
Stereospecificity in β-Adrenergic Receptor Interactions
The stereospecificity of the interaction between dichloroisoproterenol and β-adrenergic receptors arises from the three-dimensional structure of the receptor's binding pocket. mdpi.comwikipedia.org This pocket contains specific amino acid residues that form bonds and interact with the functional groups of the ligand. For effective binding and antagonism, a precise spatial arrangement of the hydroxyl group, the aromatic ring, and the amino group of dichloroisoproterenol is required. mdpi.com
The (R)-enantiomer's configuration allows for an optimal three-point interaction with the receptor, leading to a stable and high-affinity binding. mdpi.com In contrast, the (S)-enantiomer, due to its different spatial arrangement, cannot achieve this ideal fit and can only engage in a less effective, two-point interaction, resulting in significantly lower binding affinity and pharmacological activity. mdpi.com This principle of stereospecific interaction is a fundamental concept in molecular pharmacology and is crucial for understanding the activity of many chiral drugs. scielo.br
Methods for Stereoisomer Resolution and Enantiopure Synthesis for Research
Given the significant differences in pharmacological activity between the enantiomers of dichloroisoproterenol, obtaining enantiomerically pure samples, particularly of the active (R)-isomer, is essential for detailed research into its mechanism of action and receptor interactions. wvu.edu To this end, chemists have developed various methods for both separating the enantiomers from a racemic mixture and synthesizing the desired enantiomer directly. wikipedia.orgresearchgate.net
Asymmetric Synthesis Approaches
Asymmetric synthesis refers to a range of chemical strategies designed to selectively produce one enantiomer over the other. york.ac.uk These methods are crucial for avoiding the 50% theoretical yield limit of classical resolution. york.ac.uk
Several approaches have been developed for the enantioselective synthesis of (R)-Dichloroisoproterenol. One notable method involves the asymmetric reduction of a corresponding ketone precursor using a chiral catalyst. Another strategy is the enantioselective epoxidation of a terminal alkene, followed by aminolysis to yield the desired chiral amino alcohol. rsc.org For instance, a one-pot, two-step process has been developed that combines Shi-epoxidation and an aminolysis reaction to produce (R)-dichloroisoproterenol with high enantiomeric excess (98.6% ee). rsc.org More recent developments have utilized a combination of a Ti-based Lewis acid catalyst and a biocatalyst in a process involving acetylcyanation of a prochiral aldehyde, followed by reduction and reductive amination. rsc.org These advanced synthetic routes provide researchers with access to highly pure (R)-Dichloroisoproterenol. acs.orgthieme-connect.com
The table below highlights some asymmetric synthesis strategies:
| Asymmetric Synthesis Strategy | Key Transformation | Reported Enantiomeric Excess (ee) for (R)-Dichloroisoproterenol |
| One-Pot Shi-Epoxidation/Aminolysis | Asymmetric epoxidation of a terminal alkene followed by reaction with an amine. | 98.6% rsc.org |
| Catalytic Acetylcyanation/Reduction | Ti-based Lewis acid and biocatalyst-mediated acetylcyanation of an aldehyde. | 99% acs.org |
Chiral Separation Techniques for Research Material Preparation
In addition to asymmetric synthesis, chiral separation techniques are widely used to resolve racemic mixtures of dichloroisoproterenol into its individual enantiomers for research purposes. researchgate.netnih.gov These methods exploit the different interactions of the enantiomers with a chiral environment. wvu.edu
High-Performance Liquid Chromatography (HPLC) is a dominant technique for chiral separations. wvu.eduresearchgate.net This is achieved by using a chiral stationary phase (CSP), which is a column packing material that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different rates and thus be separated. researchgate.netmdpi.com Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net
Other techniques like gas chromatography (GC) and capillary electrophoresis (CE) have also been successfully employed for the analytical and preparative separation of chiral compounds, including β-blockers. wvu.eduresearchgate.netnih.gov In CE, a chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation based on differences in electrophoretic mobility. wvu.edu These separation methods are indispensable for both analytical quality control and for preparing the small, highly pure quantities of (R)-Dichloroisoproterenol needed for detailed pharmacological studies. researchgate.net
Molecular Mechanism of Action of R Dichloroisoproterenol
Interaction with Adrenergic Receptor Subtypes
(R)-Dichloroisoproterenol interacts with both β1- and β2-adrenergic receptors, which are types of G protein-coupled receptors (GPCRs) found on the surface of various cells throughout the body. wikipedia.orgrevespcardiol.org These receptors are key components of the sympathetic nervous system, responding to the endogenous catecholamines epinephrine (B1671497) and norepinephrine (B1679862). revespcardiol.orguoanbar.edu.iq
(R)-Dichloroisoproterenol is recognized as the first compound to exhibit beta-adrenergic receptor antagonist activity, effectively making it the first beta-blocker. wikipedia.orgwikipedia.orgwikidoc.org As an antagonist, it binds to beta-adrenergic receptors and blocks the binding of endogenous agonists like epinephrine and norepinephrine. revespcardiol.org This blockade prevents the normal physiological responses that would be triggered by the activation of these receptors. revespcardiol.org However, it is important to note that dichloroisoproterenol (B1670464) is considered a non-selective antagonist, meaning it does not show a strong preference for either β1- or β2-adrenergic receptor subtypes. wikipedia.orgmedkoo.com
Research has shown that (R)-Dichloroisoproterenol exhibits a low potency and is non-selective in its binding to β1- and β2-adrenergic receptors. wikipedia.orgmedkoo.com This lack of selectivity means it can antagonize both receptor subtypes. drugbank.com Studies comparing various beta-blockers have indicated that the affinity of dichloroisoproterenol for beta-receptors is a key determinant of its action. nih.gov While specific quantitative binding affinity data for the (R)- enantiomer is not extensively detailed in the provided results, the general consensus is its non-selective nature. wikipedia.orgmedkoo.com The development of subsequent beta-blockers focused on improving selectivity for the β1 receptor to achieve more targeted therapeutic effects. oup.comwikipedia.org
Role as a Beta-Adrenergic Receptor Antagonist
Receptor Coupling and Intracellular Signaling Modulation
The interaction of (R)-Dichloroisoproterenol with beta-adrenergic receptors leads to the modulation of intracellular signaling pathways. wikipedia.orgmedkoo.com
Beta-adrenergic receptors are classic examples of G protein-coupled receptors (GPCRs). revespcardiol.orguoanbar.edu.iq When an agonist binds, it causes a conformational change in the receptor, leading to the activation of an associated G protein, typically the stimulatory G protein (Gs). wikipedia.orgwikipedia.org This initiates a downstream signaling cascade. revespcardiol.org (R)-Dichloroisoproterenol, by acting as an antagonist, modulates this process. While it binds to the receptor, it does not induce the full conformational change necessary for robust G protein activation, thereby inhibiting the receptor's function. revespcardiol.orgnih.gov However, its action is more complex than simple blockade, as it also exhibits partial agonist properties. wikipedia.orgmedkoo.com
The activation of the Gs protein by beta-adrenergic receptor agonists leads to the stimulation of adenylyl cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.orgrevespcardiol.org cAMP then acts as a second messenger, activating other intracellular components like protein kinase A (PKA). wikipedia.orgrevespcardiol.org
Studies have shown that dichloroisoproterenol can inhibit the stimulation of adenylyl cyclase by agonists. bioscientifica.com However, research has also revealed that certain beta-blockers with intrinsic sympathomimetic activity, including dichloroisoproterenol, can stimulate cAMP accumulation, particularly in the presence of forskolin, which directly activates adenylyl cyclase. nih.gov This suggests a modest ability to stimulate the enzyme under certain experimental conditions. nih.gov In studies on Sf9 cells expressing the human β2-adrenergic receptor, dichloroisoproterenol was shown to inhibit the agonist-independent, or constitutive, activity of the receptor, which leads to a decrease in basal cAMP production. nih.gov
(R)-Dichloroisoproterenol is not a pure antagonist; it is classified as a partial agonist. wikipedia.orgoup.commedkoo.com This means that while it blocks the effects of more potent, full agonists, it also possesses a low level of intrinsic sympathomimetic activity (ISA). oup.comcardiol.br This intrinsic activity allows it to cause a modest stimulation of the receptor in the absence of a full agonist. nih.govcardiol.br
The partial agonist nature of dichloroisoproterenol has been demonstrated in various in vitro studies. nih.govcardiol.br For instance, in S49 lymphoma cells, dichloroisoproterenol was shown to stimulate cAMP accumulation in the presence of forskolin. nih.gov The level of ISA can vary depending on the tissue and the specific experimental conditions. nih.gov The partial agonist activity of dichloroisoproterenol is a key characteristic that distinguishes it from many other beta-blockers and was a significant finding in the early research and development of this class of drugs. oup.comcardiol.br In studies of agonist-pretreated β2-adrenergic receptors, the partial agonist activity of dichloroisoproterenol was observed to convert to inverse agonist activity, highlighting the complexity of its pharmacological profile. ahajournals.org
Ligand-Directed Signaling Bias and Conformational Changes in Receptor-Ligand Complexes
(R)-Dichloroisoproterenol, a derivative of the β-adrenergic receptor agonist isoproterenol (B85558), serves as a key tool in pharmacology for understanding the nuances of receptor signaling. mdedge.com As the first beta-blocker to be developed, its primary molecular action involves antagonizing β-adrenergic receptors (β-ARs). wikipedia.orgwikipedia.org However, its interaction with the receptor is more complex than simple blockade, demonstrating properties of partial agonism and, notably, ligand-directed signaling bias. wikipedia.orgnih.govnsf.gov This phenomenon, also known as biased agonism or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. nih.govnih.gov
For G protein-coupled receptors (GPCRs) like the β-adrenergic receptors, the two most studied signaling cascades are the G protein-mediated pathway, typically leading to the production of cyclic AMP (cAMP), and the β-arrestin-mediated pathway. researchgate.netkarger.comnih.gov (R)-Dichloroisoproterenol has been identified as a biased ligand at the β2-adrenergic receptor (β2AR), showing a preference for one pathway over the other when compared to a balanced or endogenous agonist like epinephrine. nih.govnsf.gov
The molecular basis for ligand-directed signaling lies in the distinct conformational changes that different ligands induce upon binding to the receptor. plos.orgnih.gov The binding of an agonist to a GPCR promotes a conformational shift that facilitates its interaction with intracellular signaling partners like G proteins and β-arrestins. karger.com The specific conformation stabilized by a particular ligand determines which signaling partners are recruited and activated.
Upon binding an agonist, β-adrenergic receptors undergo significant structural rearrangements. These include movements of transmembrane (TM) helices, particularly TM III and TM VI, which are involved in receptor activation. nih.gov Furthermore, the extracellular loops of the receptor, which are involved in ligand binding and recognition, also experience conformational changes. plos.org It has been proposed that ligands with different efficacies can stabilize distinct conformations of these extracellular loops, which is conformationally coupled to the orthosteric binding site. plos.org
For instance, the interaction between the ligand and key residues in the binding pocket, such as an aspartate in TM III and an asparagine in TM VII, is stabilized by a network of interactions that can include water molecules. plos.org The precise nature of this interaction network differs between agonists and antagonists, leading to different receptor conformations. In the case of (R)-Dichloroisoproterenol, its unique structure allows it to stabilize a receptor conformation that favors the recruitment and activation of β-arrestin over the efficient coupling to the Gs protein required for robust cAMP production. researchgate.netnih.gov This biased signaling profile distinguishes it from balanced agonists and provides a valuable pharmacological tool for dissecting the complex signaling networks of β-adrenergic receptors.
Research Findings on Ligand Bias at the β2-Adrenergic Receptor
The following table summarizes data from studies that quantified the signaling bias of various ligands at the β2-adrenergic receptor, comparing their ability to stimulate the Gs/cAMP pathway versus β-arrestin recruitment. The reference agonist is typically epinephrine.
| Ligand | Primary Action | Gs/cAMP Pathway Activation | β-Arrestin Recruitment | Bias Profile |
| Epinephrine | Endogenous Agonist | Strong Agonist | Strong Recruitment | Balanced Agonist (Reference) nih.govnsf.gov |
| Isoproterenol | Non-selective Agonist | Strong Agonist | Strong Recruitment | Balanced Agonist nih.gov |
| (R)-Dichloroisoproterenol | Partial Agonist/Antagonist | Weak Partial Agonist | Partial Recruitment | β-Arrestin Biased nih.govnih.govresearchgate.net |
| Propranolol (B1214883) | Inverse Agonist/Antagonist | Inverse Agonist | No Recruitment | Gs-Biased Inverse Agonism nih.gov |
| Pindolol | Partial Agonist/Antagonist | Partial Agonist | Partial Recruitment | β-Arrestin Biased nih.govnih.gov |
| Salmeterol | Long-acting β2 Agonist | Full Agonist | Partial Recruitment | β-Arrestin Biased nih.govnih.gov |
| Formoterol | Long-acting β2 Agonist | Full Agonist | Partial Recruitment | Potentially β-Arrestin Biased nih.gov |
Structure Activity Relationship Sar Studies of R Dichloroisoproterenol
Key Structural Features for β-Adrenergic Antagonism
The transition from a β-adrenergic agonist to an antagonist is exemplified by the structural modifications that convert isoproterenol (B85558) into dichloroisoproterenol (B1670464). The fundamental components for its antagonistic activity are the aromatic ring and the ethanolamine (B43304) side chain. scribd.comnih.gov While structurally similar to agonists, key substitutions on these components dramatically alter the compound's functional effect at the receptor level. mlsu.ac.in
A critical modification in the development of DCI was the replacement of the 3,4-hydroxyl groups of the agonist isoproterenol with two chlorine atoms on the benzene (B151609) ring. mlsu.ac.inscielo.broup.com This substitution is a primary determinant of its β-adrenergic antagonist activity. While agonist activity is associated with the catechol structure (hydroxyl groups at the 3 and 4 positions), the introduction of the electron-withdrawing chloro groups results in a compound that binds to the receptor without eliciting a significant agonistic response, instead blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). scielo.broup.commdedge.com
Dichloroisoproterenol was identified as a partial agonist, meaning it possesses some intrinsic sympathomimetic activity, but its antagonistic properties were a landmark discovery. oup.comwikidoc.orgnih.gov This finding demonstrated that the catechol hydroxyls, while important for agonist function, are not essential for receptor binding itself. hawaii.edu The substitution with chlorine atoms allowed for the necessary receptor interaction while preventing the conformational change required for receptor activation, thereby leading to competitive antagonism. slideshare.net This strategic substitution paved the way for the development of subsequent β-blockers with improved profiles. wikipedia.orgnih.govnottingham.ac.uk
The ethanolamine side chain is a quintessential feature for the binding of ligands to the β-adrenergic receptor. scribd.commdedge.comnih.gov This part of the molecule contains two key functional groups that form critical interactions within the receptor's binding pocket: a hydroxyl group on the β-carbon and a protonated secondary amine. nih.govmdedge.com
Protonated Amine: At physiological pH, the secondary amine of the ethanolamine chain is protonated, carrying a positive charge. This charged group forms a crucial ionic bond with the carboxylate side chain of a highly conserved aspartate residue (Asp113) in the third transmembrane helix (TM3) of the β2-adrenergic receptor. nih.govresearchgate.net This interaction is a primary anchor for the ligand in the binding pocket.
β-Hydroxyl Group: The hydroxyl group on the side chain is also essential for high-affinity binding. mdedge.comhawaii.edu It forms hydrogen bonds with serine residues, such as Ser203 and Ser207, located in the fifth transmembrane helix (TM5) of the receptor. nih.govresearchgate.net
These interactions, summarized in the table below, firmly position the ligand within the receptor, allowing the substituted benzene ring to occupy the binding site and prevent the binding of activating agonists.
| Functional Group | Interacting Receptor Residue | Type of Interaction | Reference |
| Protonated Amine | Aspartate (Asp113) in TM3 | Ionic Bond | nih.govresearchgate.net |
| β-Hydroxyl Group | Serine (Ser203, Ser207) in TM5 | Hydrogen Bond | nih.govresearchgate.net |
Importance of the 3,4-Dichloro-Substitution on the Benzene Ring
Impact of Stereochemistry on Structure-Activity Relationships
Stereochemistry is a critical determinant of the biological activity of β-adrenergic ligands. The specific three-dimensional arrangement of atoms significantly influences how the molecule fits into the chiral environment of the receptor's binding site. mdpi.commdpi.com
(R)-Dichloroisoproterenol possesses a single stereogenic center at the β-carbon of the ethanolamine side chain, the carbon atom bearing the hydroxyl group. nih.gov The configuration of this chiral center is paramount for receptor recognition and functional activity.
Pharmacological activity for β-phenylethylamines typically resides in the R(-)-enantiomer. mdedge.com For the vast majority of β-blockers, including aryloxypropanolamine derivatives, the enantiomer with the (S) configuration at the hydroxyl-bearing carbon is substantially more potent—often by a factor of 100—than the (R) enantiomer. mlsu.ac.innih.gov It is important to note that the change in designation from (R) in DCI to (S) in many later blockers like propranolol (B1214883) is a consequence of Cahn-Ingold-Prelog priority rules due to structural changes (the introduction of an oxymethylene bridge), not a change in the absolute spatial arrangement of the core binding pharmacophore. nih.gov
This stereoselectivity is explained by the three-point attachment model of ligand-receptor interaction. mdpi.comwikipedia.org The more active enantiomer (the eutomer) achieves a precise three-point fit with complementary sites on the receptor surface, maximizing the binding energy. wikipedia.org In the case of (R)-Dichloroisoproterenol, these three points are the protonated amine, the β-hydroxyl group, and the dichloro-substituted aromatic ring. The less active enantiomer (the distomer) cannot achieve this optimal tripartite interaction and thus binds with significantly lower affinity. mdpi.comwikipedia.org The specific spatial orientation of the β-hydroxyl group in the (R)-enantiomer is crucial for establishing the correct hydrogen bonding interactions within the receptor that contribute to its antagonistic activity. mlsu.ac.inmdedge.com
| Enantiomer Feature | Receptor Interaction | Significance | Reference |
| Eutomer (more active) | Optimal 3-point attachment (amine, hydroxyl, aromatic ring) | High-affinity binding and potent biological activity | mdpi.comwikipedia.org |
| Distomer (less active) | Sub-optimal 2-point or strained 3-point attachment | Low-affinity binding and significantly reduced activity | mdpi.comwikipedia.org |
Computational and Biophysical Approaches to SAR
Modern drug discovery heavily relies on computational and biophysical methods to elucidate the complex interplay between a ligand and its receptor at an atomic level. These techniques provide invaluable insights into the SAR of compounds like (R)-Dichloroisoproterenol.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a receptor. researchgate.netmdpi.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For (R)-Dichloroisoproterenol, docking studies simulate its placement into the binding pocket of the β-adrenergic receptor, identifying the most likely binding pose and estimating the binding affinity. nih.gov These studies confirm the key interactions, such as the ionic bond with Asp113 and hydrogen bonds with serine residues in TM5, that are suggested by experimental SAR data. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations build upon docking by simulating the movement of every atom in the ligand-receptor complex over time. mdpi.comresearchgate.net This provides a dynamic view of the interaction, revealing the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.gov Simulations of β2-adrenergic receptor complexes have shown that antagonists and inverse agonists, unlike agonists, tend to form more hydrophobic interactions with residues in TM5 and TM6. nih.gov These simulations can reveal how the dichloro-substituted ring of DCI establishes van der Waals and hydrophobic contacts with non-polar residues in the binding pocket, contributing to the stability of the inactive receptor state. nih.govresearchgate.net
These computational approaches allow researchers to generate and test hypotheses about SAR, guiding the design of new ligands with desired properties. mdpi.complos.org
| Computational Method | Purpose | Key Findings for β-Adrenergic Ligands | Reference |
| Molecular Docking | Predicts the binding pose and affinity of a ligand in the receptor's active site. | Confirms key polar interactions (ionic bond with Asp113, H-bonds with Ser residues). | nih.govnih.govmdpi.com |
| Molecular Dynamics | Simulates the time-dependent behavior and stability of the ligand-receptor complex. | Reveals distinct interaction patterns for agonists vs. antagonists; highlights the role of hydrophobic interactions in stabilizing the inactive state. | nih.govnih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to correlate the chemical structure of compounds with their biological activities. nih.govwikipedia.org These models aim to develop a mathematical equation that quantitatively describes the relationship between the physicochemical properties of a molecule and its potency, allowing for the prediction of activity for new, untested compounds. wikipedia.orgspu.edu.sy
A QSAR model for (R)-Dichloroisoproterenol and its analogues would take the form of an equation:
Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org
The biological activity could be a measure such as receptor binding affinity (Ki), antagonist potency (pA2), or the effective concentration to produce a partial agonist response (EC50). nih.gov The predictors in the model consist of molecular descriptors that quantify various physicochemical properties of the molecules. wikipedia.org
For a series of (R)-Dichloroisoproterenol analogues, relevant descriptors would include:
Electronic Descriptors: These describe the electronic properties of substituents on the aromatic ring. The Hammett substituent constant (σ) is a classic descriptor that measures the electron-withdrawing or electron-donating ability of a substituent. spu.edu.sy
Steric Descriptors: These quantify the size and shape of substituents. Examples include Taft's steric parameter (Es) and molar refractivity (MR), which account for the volume and polarizability of the group.
Hydrophobic Descriptors: The partition coefficient (log P) or the hydrophobic substituent constant (π) are used to quantify the hydrophobicity of the molecule or its substituents, which influences how the drug partitions between aqueous and lipid environments and can affect receptor binding. wikipedia.org
The developed QSAR model's robustness and predictive power are assessed through rigorous statistical validation, using metrics such as the correlation coefficient (r²), which measures the goodness of fit, and the cross-validated correlation coefficient (q² or r²(CV)), which assesses the model's internal predictive ability. spu.edu.symdpi.com A statistically significant QSAR model can then be used to guide the design of new analogues with potentially enhanced activity.
| Component of QSAR Study | Description | Example for (R)-DCI Analogues |
|---|---|---|
| Dependent Variable (Activity) | The measured biological activity of each compound in the series. | β-receptor binding affinity (Ki) or antagonist activity (pA2). nih.gov |
| Independent Variables (Descriptors) | Calculated physicochemical properties of the molecules. wikipedia.org | Electronic (Hammett constant), Steric (Molar Refractivity), Hydrophobic (log P). wikipedia.orgspu.edu.sy |
| Mathematical Model | An equation relating the descriptors to the activity, often derived from regression analysis. wikipedia.org | Multiple Linear Regression (MLR). mdpi.com |
| Validation | Statistical assessment of the model's accuracy and predictive power. | Calculation of correlation coefficient (r²) and cross-validation (q²). mdpi.com |
Application of Spin-Labeled Analogues in Receptor Research
To investigate the molecular interactions between a drug and its receptor, researchers can employ biophysical techniques such as Electron Spin Resonance (ESR) spectroscopy. This requires the use of spin-labeled analogues of the drug molecule, where a stable free radical, typically a nitroxide moiety, is incorporated into the structure. nih.govresearchgate.net
Spin-labeled analogues of Dichloroisoproterenol have been synthesized for the purpose of studying β-adrenergic receptors. nih.govbibliotekanauki.pl In a common synthetic approach, the isopropyl group on the amino nitrogen of DCI is replaced with a bulky nitroxide group, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govresearchgate.net
Research conducted on these spin-labeled probes has yielded important insights into the drug-receptor binding site. A key finding from studies using frog erythrocyte β-adrenergic receptors was that the introduction of the bulky nitroxide moiety in place of the isopropyl group resulted in a significant decrease in binding affinity. nih.govresearchgate.net The dissociation constants (KD) for the spin-labeled analogues of both dichloroisoproterenol and propranolol were found to be approximately 30-fold higher than those of the parent antagonist compounds. nih.govduke.edu
| Compound | Modification | Relative Binding Affinity (KD) |
|---|---|---|
| (R)-Dichloroisoproterenol (Parent Compound) | Standard isopropyl group on the amine. | Baseline Affinity (1x) |
| Spin-Labeled Dichloroisoproterenol Analogue | Replacement of the isopropyl group with a nitroxide moiety. nih.gov | ~30-fold lower affinity (~30x higher KD). nih.govresearchgate.net |
Despite this reduction in affinity, these spin-labeled probes remain valuable tools. nih.gov When the probe binds to the receptor, the ESR spectrum provides information about the mobility of the nitroxide radical. The degree of immobilization can reveal details about the topography and environment of the receptor's binding pocket, helping to map the structure of the active site. researchgate.net
Synthetic Pathways for R Dichloroisoproterenol and Its Research Analogs
Conventional Synthetic Routes to (R)-Dichloroisoproterenol
Conventional methods for synthesizing (R)-Dichloroisoproterenol often rely on the asymmetric reduction of a corresponding α-haloacetophenone precursor. This well-established strategy is a common feature in the synthesis of various enantiopure β-adrenergic blockers. researchgate.netthieme-connect.comthieme-connect.com The general sequence involves the reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone to form a chiral chlorohydrin intermediate. This intermediate is then treated with isopropylamine (B41738), which displaces the chlorine atom and opens the transiently formed epoxide ring to yield the final (R)-Dichloroisoproterenol product. The enantioselectivity of the key reduction step is crucial and is typically achieved using chiral reducing agents or catalysts.
Enantioselective Synthetic Methodologies
More recent synthetic innovations have focused on developing highly efficient and enantioselective methods that provide better control over stereochemistry and often proceed under milder, more environmentally friendly conditions.
A convenient and "green" one-pot, two-step process has been developed for the synthesis of (R)-Dichloroisoproterenol from its corresponding terminal alkene, 3,4-dichlorostyrene. rsc.orgrsc.org This method avoids the use of metal catalysts and instead employs an organocatalytic approach. rsc.org
The first step is an asymmetric Shi epoxidation of the terminal alkene. rsc.org This reaction utilizes a fructose-derived N-substituted oxazolidinone ketone (a Shi catalyst) in the presence of an oxidizing agent like Oxone® to create the chiral epoxide precursor. rsc.org The reaction conditions, including solvent and temperature, are optimized to maximize conversion and enantioselectivity. rsc.orgrsc.org
In the second step, the resulting epoxide is subjected to aminolysis directly in the same reaction vessel without isolation. rsc.org The addition of isopropylamine opens the epoxide ring, yielding the target β-amino alcohol. This sequential one-pot approach is notable for its simplicity, mild reaction conditions, and reduced environmental impact compared to many traditional methods. rsc.org For (R)-Dichloroisoproterenol, the process yields the final product with high conversion and good enantiomeric excess. rsc.org
Data sourced from a one-pot, two-step sequential synthesis study. rsc.org
Another advanced enantioselective strategy involves the acetylcyanation of a prochiral aldehyde, specifically 3,4-dichlorobenzaldehyde. rsc.orgacs.org This method uniquely combines a Lewis acid catalyst with a biocatalyst in a process that incorporates "minor enantiomer recycling" to achieve high enantiomeric purity. acs.orgnais.net.cn
The process starts with the conversion of the aldehyde to a cyanohydrin derivative. The use of a dual-catalyst system, comprising a chiral Lewis acid and a biocatalyst, allows for the continuous recycling of the undesired minor enantiomer back into the reaction, thereby enriching the desired major enantiomer. acs.org The resulting highly enantiomerically enriched cyanohydrin acetate (B1210297) is then transformed into (R)-Dichloroisoproterenol through subsequent chemical steps. This typically involves reduction of the nitrile group to an amine and the carbonyl group to an alcohol, for which reagents like lithium aluminum hydride (LAH) or borane (B79455) (BH3) are used, followed by a final reductive amination step. rsc.orgacs.org This chemo-enzymatic cascade provides the target compound in good yield and with very high enantioselectivity (98.6% ee). rsc.org
The Johnson–Corey–Chaykovsky reaction is a powerful and widely used method for synthesizing epoxides from aldehydes or ketones using sulfur ylides. wikipedia.orgwikipedia.orgadichemistry.com The reaction involves the nucleophilic addition of a sulfur ylide, such as dimethylsulfoxonium methylide, to a carbonyl group. adichemistry.com This is followed by an intramolecular displacement of the sulfur moiety to form a three-membered epoxide ring. wikipedia.orgadichemistry.com
While not a primary route for (R)-Dichloroisoproterenol itself, this reaction is exceptionally valuable for the synthesis of derivatized analogs for mechanistic and structure-activity relationship (SAR) studies. The core of many β-blocker analogs is the aryloxypropanolamine structure, which is readily accessed by opening an epoxide with an amine. The Johnson–Corey–Chaykovsky reaction provides a reliable method to generate the necessary epoxide intermediates from a wide variety of substituted aromatic aldehydes and ketones. This allows chemists to systematically vary the aromatic portion of the molecule and then react the resulting custom epoxides with different amines to quickly generate a library of new analogs for biological screening. The reaction's tolerance for various functional groups and its diastereoselective nature make it a cornerstone of synthetic strategies aimed at exploring the chemical space around the core dichloroisoproterenol (B1670464) structure. wikipedia.orgmdpi.com
Acetylcyanation of Prochiral Aldehydes with Biocatalysis
Synthesis of Derivatized Analogs for Mechanistic Research
To probe the interactions between dichloroisoproterenol and its biological targets, specialized analogs are often required. These derivatives are designed to be studied using specific analytical techniques.
For detailed investigation of drug-receptor binding and the local molecular environment, spin-labeled analogs of dichloroisoproterenol have been synthesized. researchgate.net This process involves chemically attaching a stable free radical, typically a nitroxide moiety like those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to the dichloroisoproterenol structure. researchgate.netbibliotekanauki.pl
The synthesis creates a molecule that is both biologically active and paramagnetic, making it suitable for analysis by Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR). researchgate.netnih.gov The ESR spectrum of the spin-labeled drug is highly sensitive to its mobility. When the molecule is free in solution, it tumbles rapidly, producing a sharp spectrum. Upon binding to a large macromolecule, such as a receptor protein, its movement is restricted, which significantly broadens the ESR signal. By analyzing these spectral changes, researchers can obtain unique information about the binding affinity, the conformation of the drug in its binding pocket, and the dynamics of the drug-receptor complex. researchgate.net
Experimental Models and Methodologies in R Dichloroisoproterenol Research
In Vitro Assay Systems for Receptor Binding and Functional Studies
In vitro assays are fundamental for characterizing the interaction of (R)-Dichloroisoproterenol with its molecular targets. These systems allow for controlled experimental conditions to dissect the specific actions of the compound at the receptor and cellular level.
Use of Cell Lines Expressing Recombinant Adrenergic Receptors
The study of (R)-DCI's interaction with specific β-adrenergic receptor subtypes is facilitated by the use of cultured cell lines that have been genetically engineered to express these receptors. This approach provides a homogenous population of a single receptor subtype, which is essential for determining subtype selectivity and functional activity.
Commonly used cell lines for this purpose include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells. These cells, which may naturally lack endogenous β-adrenergic receptors, can be transfected with the genes encoding for human β1- or β2-adrenergic receptors. The resulting recombinant cell lines serve as powerful tools to investigate the binding and signaling properties of compounds like (R)-DCI. Studies using such systems have been pivotal in demonstrating the stereoselectivity of ligands for β-adrenergic receptors.
Table 1: Characteristics of Recombinant Cell Line Assays for Adrenergic Ligand Research
| Parameter | Description | Relevance to (R)-DCI Research |
| Cell Line | e.g., CHO, HEK293, Sf9 insect cells. | Provides a consistent and reproducible biological system for expressing specific receptor subtypes. |
| Receptor Subtype | e.g., β1-AR, β2-AR. | Allows for the determination of the selectivity profile of (R)-DCI for different adrenergic receptors. |
| Assay Readout | Ligand binding, cAMP accumulation, β-arrestin recruitment. | Quantifies the affinity and functional efficacy (agonist, antagonist, partial agonist) of (R)-DCI at a specific receptor. |
| Stereoselectivity | Comparison of (R)- and (S)-enantiomers. | Essential for determining the specific activity of the (R)-enantiomer relative to its counterpart. |
Isolated Tissue Preparations for Receptor Characterization
Classical pharmacological studies utilize isolated tissue preparations to characterize the functional effects of adrenergic ligands in a more physiologically relevant context than cell lines. These tissues contain endogenously expressed receptors in their natural cellular environment. For β-adrenergic receptor research, common preparations include guinea pig tracheal strips (rich in β2-receptors) and guinea pig or rabbit atrial muscle (predominantly β1-receptors).
In these systems, the effect of (R)-DCI can be quantified by its ability to either elicit a response on its own (agonist or partial agonist activity) or to antagonize the effects of a known agonist like isoproterenol (B85558). The discovery of Dichloroisoproterenol's β-antagonist properties was initially demonstrated in such isolated tissue models, where it was shown to block the effects of sympathomimetic amines.
Radioligand Binding Assays for Affinity and Selectivity Profiling
Radioligand binding assays are a cornerstone for determining the affinity and selectivity of a compound for its receptor targets. These assays measure the direct interaction of a radiolabeled ligand with receptors in membrane preparations from tissues or recombinant cells.
Two main types of assays are used:
Saturation assays: These involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Competition assays: Here, the receptor preparation is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled competitor compound, such as (R)-DCI. These experiments yield the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) can be calculated. The Ki value is a measure of the compound's affinity for the receptor.
Measurement of Second Messenger Production (e.g., cAMP)
The functional consequence of a ligand binding to a β-adrenergic receptor is often a change in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). β1- and β2-adrenergic receptors are coupled to the Gs protein, which, when activated, stimulates adenylyl cyclase to produce cAMP.
Measuring cAMP levels is a key functional assay to classify a compound as a full agonist, partial agonist, antagonist, or inverse agonist.
An agonist stimulates cAMP production.
A partial agonist stimulates cAMP production but to a lesser extent than a full agonist like isoproterenol.
An antagonist has no effect on its own but blocks the cAMP production stimulated by an agonist.
An inverse agonist reduces the basal level of cAMP in systems with constitutive receptor activity.
Racemic Dichloroisoproterenol (B1670464) is known to be a partial agonist. Functional assays measuring cAMP are critical for determining the specific contribution of the (R)-enantiomer to this partial agonist activity.
In Vivo Preclinical Models for Mechanistic Exploration
In vivo models are essential for understanding the physiological effects of a compound in a whole organism, integrating the complexities of absorption, distribution, metabolism, and excretion.
Animal Models for Studying Adrenergic System Modulation (e.g., Bronchodilation, Uterine Relaxation, Cardiac Stimulation)
Early investigations into Dichloroisoproterenol utilized animal models to assess its effects on various physiological systems modulated by adrenergic receptors. These studies were crucial in identifying its β-blocking properties. The primary models include:
Bronchodilation: Typically studied in guinea pigs or cats, where the ability of a compound to relax airway smooth muscle and protect against bronchoconstrictors is measured. The β2-adrenergic actions of agonists like isoproterenol cause bronchodilation.
Uterine Relaxation: The myometrium contains β2-adrenergic receptors, and their stimulation leads to uterine relaxation. Studies in isolated uterine horns or in whole animal models can quantify this effect.
Cardiac Stimulation: The heart is rich in β1-adrenergic receptors, which mediate increases in heart rate (chronotropy) and contractility (inotropy). The effects of (R)-DCI on these parameters would be assessed in animal models like dogs or rats, often by measuring changes in heart rate and blood pressure in response to the compound.
Initial studies with racemic DCI revealed that it blocked the cardiac stimulation, bronchodilation, and uterine relaxation caused by sympathomimetic amines, which established its role as a β-antagonist.
Analytical Techniques for Research Quantification and Characterization
The quantification and characterization of (R)-Dichloroisoproterenol, particularly its enantiomeric purity, are critical for research. Modern analytical techniques are indispensable for these evaluations. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. researchgate.net For chiral molecules like Dichloroisoproterenol, this is achieved by using chiral stationary phases (CSPs) that can differentiate between the (R) and (S) isomers.
Research has detailed specific HPLC methods for determining the enantiomeric excess (ee) of (R)-Dichloroisoproterenol, confirming its high optical purity (approaching 100% ee) following synthesis. koreascience.kr One established method utilizes a Whelk-O1 chiral column. koreascience.kr The specific conditions for this analysis provide a clear example of the precision of this technique.
Table 1: HPLC Conditions for Enantiomeric Purity Analysis of Dichloroisoproterenol
| Parameter | Condition |
|---|---|
| Column | Whelk-O1 |
| Mobile Phase | Hexane-EtOH-Et₂NH (99:1:0.1) |
| Flow Rate | 0.9 mL/min |
| Retention Time (tR) for (S)-isomer | 36.88 min |
| Retention Time (tR) for (R)-isomer | 42.66 min |
Data sourced from a study on the synthesis of enantiopure β-adrenergic chiral drugs. koreascience.kr
Beyond standard HPLC, advanced methods such as liquid chromatography coupled with mass spectrometry (LC-MS, LC-MS/MS) are also employed, often using chiral stationary phases based on macrocyclic antibiotics like teicoplanin. mdpi.com These methods offer high sensitivity and specificity for the analysis of β-blocker enantiomers in various samples. mdpi.com
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules with unpaired electrons. du.ac.inuniversite-paris-saclay.fr While (R)-Dichloroisoproterenol itself is not paramagnetic, EPR can be used to study its interaction with its biological target, the β-adrenergic receptor, through a technique called site-directed spin labeling (SDSL). nih.gov
In SDSL-EPR studies, a stable paramagnetic probe, typically a nitroxide spin label, is chemically attached to a specific site on the protein of interest, in this case, the β-adrenergic receptor. nih.govresearchgate.net The EPR spectrum of this spin label is highly sensitive to its local environment, including its mobility and accessibility to the solvent. nih.gov
When a ligand like (R)-Dichloroisoproterenol binds to the spin-labeled receptor, it can induce conformational changes in the protein. These structural rearrangements alter the environment of the spin label, leading to detectable changes in the EPR spectrum. researchgate.net By analyzing these spectral changes, researchers can infer detailed information about:
Ligand-induced conformational changes: How the receptor structure changes upon binding (R)-Dichloroisoproterenol.
Protein dynamics: The mobility of different regions of the receptor in its bound and unbound states. researchgate.net
Structural details: Information about the depth of insertion of protein domains into the cell membrane. nih.gov
This technique is particularly valuable for studying membrane proteins like GPCRs in a near-physiological environment, such as in liposomes or nanodiscs. nih.gov It allows for the investigation of the molecular mechanisms by which (R)-Dichloroisoproterenol exerts its antagonist or partial agonist effects at the receptor level.
Future Directions and Unexplored Avenues in R Dichloroisoproterenol Research
Advanced Molecular Modeling and Simulations of Ligand-Receptor Dynamics
The interaction between a ligand and its receptor is not a static event but a dynamic process involving conformational changes in both molecules. nih.gov Advanced molecular modeling and simulation techniques offer powerful tools to explore these intricate dynamics at an atomic level. nih.gov
Future research could employ methods like molecular dynamics (MD) simulations to exhaustively examine the binding modes of (R)-Dichloroisoproterenol within the adrenergic receptor's binding pocket. nih.gov By simulating the receptor's flexibility, these models can provide a more realistic representation of the binding process compared to rigid docking approaches. jddtonline.infoasianjpr.com Such studies could reveal how the ligand induces specific conformational shifts in the receptor, leading to its activation or inhibition. nih.gov Understanding these dynamic interactions is crucial for designing more potent and selective ligands.
Key areas for investigation include:
Conformational Ensemble Analysis: Characterizing the different shapes the receptor can adopt and how (R)-Dichloroisoproterenol influences this distribution. nih.gov
Binding Pathway and Kinetics: Simulating the entire process of the ligand binding to and unbinding from the receptor to understand the energetics and timescales involved.
Water's Role in Binding: Investigating the role of water molecules in mediating the interaction between (R)-Dichloroisoproterenol and the adrenergic receptor.
Investigation of Allosteric Modulation at Adrenergic Receptors by (R)-Dichloroisoproterenol
Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, offers a novel approach to drug design. mdpi.com This mechanism can fine-tune the receptor's response to its natural ligands, offering greater specificity and potentially fewer side effects. nih.gov
While (R)-Dichloroisoproterenol is known to interact with the orthosteric site of adrenergic receptors, the possibility of it also acting as an allosteric modulator remains an intriguing and underexplored area. Future studies could investigate whether (R)-Dichloroisoproterenol can influence the binding and signaling of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) through an allosteric mechanism. nih.gov
Research in this area could focus on:
Identifying Allosteric Binding Sites: Using computational and experimental techniques to search for potential allosteric binding pockets on adrenergic receptors that could accommodate (R)-Dichloroisoproterenol. mdpi.com
Functional Assays: Designing experiments to measure the effect of (R)-Dichloroisoproterenol on the affinity and efficacy of orthosteric agonists. nih.gov A positive allosteric modulator (PAM) would enhance the agonist's effects, while a negative allosteric modulator (NAM) would diminish them. mdpi.com
Structural Studies: Determining the crystal structure of an adrenergic receptor in complex with both an orthosteric ligand and (R)-Dichloroisoproterenol to visualize the allosteric interaction.
Recent studies have highlighted the importance of allosteric modulators, such as cholesterol, in regulating the function of G protein-coupled receptors (GPCRs) like the β-adrenergic receptors. elifesciences.orgbiorxiv.org These findings underscore the potential for discovering novel allosteric mechanisms for existing and new compounds.
Novel Synthetic Strategies for Chiral Analogs with Enhanced Research Utility
The biological activity of dichloroisoproterenol (B1670464) resides mainly in one of its enantiomers, the (R)-isomer. researchgate.net This highlights the importance of stereochemistry in its interaction with adrenergic receptors. The development of novel synthetic strategies to produce chiral analogs of (R)-Dichloroisoproterenol with high enantiomeric purity is crucial for advancing research. researchgate.netresearchgate.net
Chemoenzymatic routes, which utilize enzymes for specific chemical transformations, have shown promise in the synthesis of enantiopure β-blockers. researchgate.net These methods can offer high selectivity and yield, providing a valuable tool for creating a library of (R)-Dichloroisoproterenol analogs.
Future synthetic efforts could explore:
Asymmetric Synthesis: Developing new catalytic methods for the asymmetric synthesis of the chiral epoxide or amino alcohol precursors of (R)-Dichloroisoproterenol. acs.org
Enzymatic Kinetic Resolution: Optimizing the use of enzymes, such as lipases, to separate the desired (R)-enantiomer from a racemic mixture. researchgate.net
Structural Modifications: Systematically modifying the structure of (R)-Dichloroisoproterenol to probe the structure-activity relationship (SAR). This could involve altering the substituents on the aromatic ring or modifying the ethanolamine (B43304) side chain. wikipedia.org
By creating a diverse set of chiral analogs, researchers can better understand the key structural features required for potent and selective interaction with adrenergic receptors.
| Synthetic Approach | Description | Potential Advantages |
| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using chiral catalysts or reagents. acs.org | High enantiomeric purity, potentially fewer purification steps. |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture, allowing for separation. researchgate.net | High selectivity, mild reaction conditions. |
| Structural Analogs | Creation of new molecules with systematic variations to the parent structure. wikipedia.org | Allows for detailed structure-activity relationship (SAR) studies. |
Exploration of Off-Target Receptor Interactions for Deeper Pharmacological Understanding
For instance, many drugs that target the adrenergic system can also interact with other G protein-coupled receptors (GPCRs) or ion channels. A thorough screening of (R)-Dichloroisoproterenol against a panel of different receptors would provide a more complete picture of its selectivity and potential polypharmacology.
Future research should include:
Receptor Profiling: Systematically testing the binding affinity of (R)-Dichloroisoproterenol against a broad range of receptors, including other adrenergic receptor subtypes (α1, α2) and other GPCR families. wikipedia.org
Functional Characterization: For any identified off-target interactions, conducting functional assays to determine whether (R)-Dichloroisoproterenol acts as an agonist, antagonist, or inverse agonist at these receptors. nih.gov
In Vivo Studies: Investigating the physiological consequences of any significant off-target interactions in cellular or animal models.
Q & A
Q. How can researchers ensure ethical rigor in studies involving (R)-Dichloroisoproterenol?
- Methodological Answer : Follow ARRIVE guidelines for preclinical trials, including blinding during data collection and randomization of treatment groups. Obtain approval from institutional animal care committees, specifying humane endpoints (e.g., termination upon sustained ventricular fibrillation). Publish raw hemodynamic data and synthetic protocols in open-access repositories to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
